molecular formula C15H24 B1239640 Germacren A

Germacren A

Cat. No.: B1239640
M. Wt: 204.35 g/mol
InChI Key: XMRKUJJDDKYUHV-SJRHNVSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Germacrene A is a sesquiterpene and a germacrene.

Scientific Research Applications

Conformational Analysis and Structural Characterization

Germacren A, an intermediate in sesquiterpene biosynthesis, has been extensively studied for its conformational dynamics and structural properties. Faraldos et al. (2007) isolated germacrene A from genetically engineered yeast, characterizing it through various spectroscopic methods. They discovered that germacrene A exists in three conformational isomers, providing insight into its flexible cyclodecadiene ring structure (Faraldos et al., 2007).

Germacrene A Analogues and Synthetic Approaches

The generation of germacrene analogues has been explored by Cascón et al. (2012), who used a chemoenzymatic approach combining plant enzymes and modified substrates. This methodology offers a pathway to produce novel volatiles with potential biological applications (Cascón et al., 2012).

Evolutionary and Biochemical Aspects

Research by Nguyen et al. (2010) focused on germacrene A oxidase (GAO), a crucial enzyme in Asteraceae species. Their study revealed GAO's role in catalyzing oxidations of germacrene A to produce germacrene A acid, providing insights into the biochemical and evolutionary aspects of sesquiterpene lactones (Nguyen et al., 2010).

Isotope Labeling Studies

Rinkel and Dickschat (2019) addressed the chemistry of germacrene A through isotopomer generation, which allowed for complete NMR characterization and understanding of its biosynthetic pathways (Rinkel & Dickschat, 2019).

Biosynthesis and Enzymatic Conversion

Calvert et al. (2002) demonstrated that germacrene A is a product of the aristolochene synthase-mediated conversion from farnesylpyrophosphate, providing key insights into sesquiterpene biosynthesis (Calvert et al., 2002).

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,5E)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9+

InChI Key

XMRKUJJDDKYUHV-SJRHNVSNSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/CC(CC1)C(=C)C)/C

SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Synonyms

germacrene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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